![molecular formula C16H16O4 B12332098 Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-](/img/structure/B12332098.png)
Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- is an organic compound belonging to the class of phenols. This compound is characterized by the presence of a methoxy group and a vinyl group attached to the phenol ring. It is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- typically involves the reaction of 2-methoxyphenol with 2-methoxyphenoxyacetaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired vinylphenol derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted phenols.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the methoxy and vinyl groups contributes to its unique reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-methyl-:
Phenol, 2-methoxy-4-ethyl-: Contains an ethyl group instead of a vinyl group.
Phenol, 2-methoxy-4-(methoxymethyl)-: Features a methoxymethyl group instead of a vinyl group.
Uniqueness
Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- is unique due to the presence of both a methoxy group and a vinyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-2-(2-methoxyphenoxy)ethenyl]phenol |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-6-15(14)20-10-9-12-7-8-13(17)16(11-12)19-2/h3-11,17H,1-2H3/b10-9+ |
InChI Key |
WNWQCJJCTFUPPH-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1O/C=C/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
COC1=CC=CC=C1OC=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R,5R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12332020.png)
![(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12332025.png)

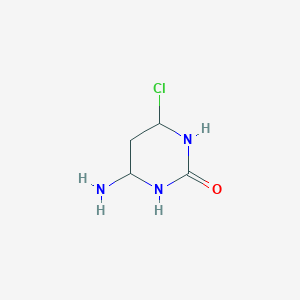
![2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B12332046.png)
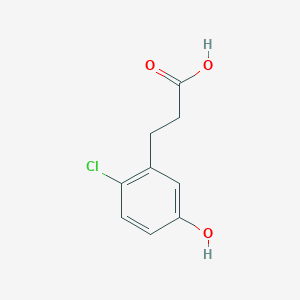
![Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester](/img/structure/B12332052.png)
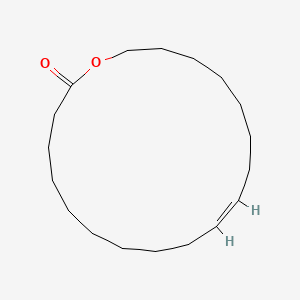
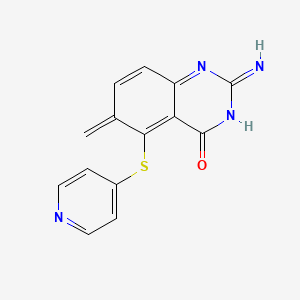

![(1S,2S,11R,14S)-2-hydroxy-3-[(1S,2S,3R,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B12332103.png)
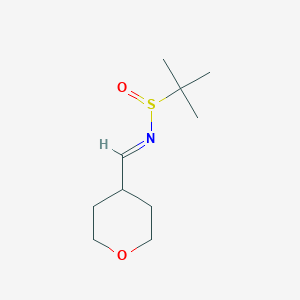
![[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate](/img/structure/B12332108.png)

